1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine

Lipophilicity Physicochemical profiling Bioisosterism

1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine (CAS 1094308-87-8) is a 1-aryl-4-aminopiperidine derivative with molecular formula C₁₂H₁₆F₂N₂O and molecular weight 242.26 g·mol⁻¹. The compound features a tertiary aniline nitrogen connecting the piperidine ring to a para-difluoromethoxyphenyl group and a primary amine at the piperidine 4-position, yielding a computed XLogP3 of 2.6, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 38.5 Ų.

Molecular Formula C12H16F2N2O
Molecular Weight 242.26 g/mol
CAS No. 1094308-87-8
Cat. No. B1419837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine
CAS1094308-87-8
Molecular FormulaC12H16F2N2O
Molecular Weight242.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=CC=C(C=C2)OC(F)F
InChIInChI=1S/C12H16F2N2O/c13-12(14)17-11-3-1-10(2-4-11)16-7-5-9(15)6-8-16/h1-4,9,12H,5-8,15H2
InChIKeyWDOFOKCKINDSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine (CAS 1094308-87-8): Procurement-Grade Physicochemical and Biological Baseline for a 4-Aminopiperidine Scaffold


1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine (CAS 1094308-87-8) is a 1-aryl-4-aminopiperidine derivative with molecular formula C₁₂H₁₆F₂N₂O and molecular weight 242.26 g·mol⁻¹ [1]. The compound features a tertiary aniline nitrogen connecting the piperidine ring to a para-difluoromethoxyphenyl group and a primary amine at the piperidine 4-position, yielding a computed XLogP3 of 2.6, one hydrogen bond donor, five hydrogen bond acceptors, and a topological polar surface area (TPSA) of 38.5 Ų [1]. It is catalogued as a versatile small-molecule scaffold by multiple commercial suppliers (Enamine EN300-65402, purity ≥95%), and preliminary pharmacological screening has identified potential utility as a CCR5 antagonist chemotype [2][3].

1
4‑aminopiperidine scaffold with 4‑(difluoromethoxy)phenyl group
Modular amine handle for parallel library synthesis
2
CCR5 modulator screening and PDE4 pathway research chemotype
OCF₂H offers lipophilic H‑bond donor capacity not present in OCH₃ or OCF₃ analogs
3
Supplier‑verified specification (≥95% purity)
Enamine EN300‑65402; catalog reagent grade

Why 1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine Cannot Be Replaced by Methoxy or Trifluoromethoxy Analogs in Structure-Focused Procurement


The 4-substituent on the N-phenyl ring of 1-aryl-4-aminopiperidines controls three interdependent molecular properties—lipophilicity (logP), hydrogen-bond donor/acceptor capacity, and conformational dynamics—that are not simply tunable by selecting the nearest alkoxy congener. The difluoromethoxy (–OCF₂H) group occupies a unique property space: it provides a computed XLogP3 of 2.6, intermediate between the 4-methoxy analog (XLogP3 = 1.6) and the 4-trifluoromethoxy analog (XLogP3 = 2.8), while uniquely acting as a lipophilic hydrogen-bond donor capable of conformation-dependent polarity adaptation [1][2]. In the PDE4 inhibitor class, replacing 4-methoxy with difluoromethoxy increased in vivo potency; the methoxy analog lacks both the lipophilicity and hydrogen-bond donor character necessary for this gain [3]. For CCR5-targeted screening cascades, the specific electronic and steric profile of the OCF₂H group cannot be replicated by –OCH₃ or –OCF₃ congeners, making direct analog substitution invalid without de novo SAR re-validation.

Lipophilicity gap: OCH₃ analog (XLogP3 ~1.6) may shift permeability and target‑engagement profile; OCF₃ analog (~2.8) may increase promiscuous binding risk.
Missing H‑bond donor: OCH₃ and OCF₃ analogs lack the C–H hydrogen‑bond donor capacity of OCF₂H, which can alter recognition in CCR5/PDE4 binding sites.
SAR transfer may fail: PDE4 class evidence shows OCF₂H→OCH₃ substitution changes in vivo model response; analog replacement requires de novo validation.

Quantitative Differentiation Evidence for 1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine Versus Closest Analogs


Computed Lipophilicity (XLogP3): Intermediate Value Between Methoxy and Trifluoromethoxy Congeners

The XLogP3 value of 2.6 for 1-[4-(difluoromethoxy)phenyl]piperidin-4-amine places it between the 4-methoxy analog (XLogP3 = 1.6, Δ = +1.0) and the 4-trifluoromethoxy analog (XLogP3 = 2.8, Δ = −0.2), as computed by the XLogP3 3.0 algorithm in PubChem [1]. This intermediate lipophilicity arises from the unique electronic character of the –OCF₂H group: the two fluorine atoms withdraw electron density (increasing polarity relative to –OCF₃) while the C–H bond retains partial hydrogen-bond donor capacity (absent in both –OCH₃ and –OCF₃) [2]. The OCF₂H group exhibits dynamic lipophilicity (πₓ ≈ +0.2–0.6), enabling the molecule to adapt its polarity in response to the local molecular environment [3].

Lipophilicity (XLogP3)
Cross‑study comparable
Target: 2.6
OCH₃ analog: 1.6 (Δ +1.0)
OCF₃ analog: 2.8 (Δ −0.2)
Intermediate lipophilicity may support CNS permeability screening without excessive logP.
XLogP3 3.0 algorithm; neutral‑form octanol‑water partition.
Lipophilicity Physicochemical profiling Bioisosterism

Hydrogen-Bond Donor Capacity: Unique OCF₂H Feature Absent in Methoxy and Trifluoromethoxy Analogs

The –OCF₂H group in 1-[4-(difluoromethoxy)phenyl]piperidin-4-amine functions as a lipophilic hydrogen-bond donor via its C–H moiety, a property entirely absent in the 4-methoxy (–OCH₃) and 4-trifluoromethoxy (–OCF₃) analogs [1]. The CF₂H hydrogen has been characterized as a hydrogen-bond donor with acidity comparable to a mild H-bond donor (A ≈ 0.10–0.15 on the Abraham H-bond acidity scale), enabling interactions with hydrogen-bond acceptor sites in protein binding pockets [2]. This dual lipophilic/H-bond donor character allows the OCF₂H group to serve as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups while maintaining superior membrane permeability [3].

H‑bond donor capacity
Class‑level inference
OCF₂H C–H acts as lipophilic H‑bond donor (Abraham A ≈ 0.10–0.15); absent in OCH₃ and OCF₃.
Unique donor interaction may enable polar contacts not achievable with methoxy or trifluoromethoxy analogs.
H‑bond strength context‑dependent; inferred from fluorinated alkoxy group studies.
Hydrogen bonding Molecular recognition Medicinal chemistry

PDE4 Inhibitor Class SAR: Difluoromethoxy Substitution Increases In Vivo Potency Versus 4-Methoxy

In a systematic SAR study of piperidine-based PDE4 inhibitors by Ochiai et al. (2004), replacement of a 4-methoxy residue with a 4-difluoromethoxy residue on the phenyl ring of the piperidine scaffold led to a measurable increase in in vivo potency [1]. Although the study evaluated more elaborate piperidine analogs (compounds 11b, 12b, 17a) rather than the simpler 4-aminopiperidine scaffold, the SAR trend is directly transferable: the OCF₂H group improved both target engagement and pharmacokinetic performance relative to the OCH₃ baseline, with single-dose rat pharmacokinetic data confirming the advantage [1]. This finding was corroborated in a subsequent PDE4D-selective inhibitor series where 3-difluoromethoxy replacement of 3-methoxy maintained PDE4D3 inhibitory activity while improving isoform selectivity [2].

PDE4 inhibitor SAR
Cross‑study comparable
OCF₂H substitution → reported in vivo model‑response improvement vs OCH₃ analog in piperidine‑based PDE4 inhibitors.
Supports OCF₂H selection for PDE4‑targeted fragment growth when increased in vivo endpoint response is desired.
SAR from Ochiai et al. 2004; exact fold‑change not detailed in abstract; single‑dose rat PK data reported.
PDE4 inhibition Structure-activity relationship In vivo pharmacology

Target Engagement Selectivity: Differential Inhibition of Human OCT1 vs. Dihydroorotase

BindingDB assay data for 1-[4-(difluoromethoxy)phenyl]piperidin-4-amine reveal a selectivity window between two distinct target classes: inhibition of human organic cation transporter 1 (OCT1/SLC22A1) expressed in HEK293 cells with an IC₅₀ of 1.38 × 10⁵ nM (138 µM), versus inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells with an IC₅₀ of 1.00 × 10⁶ nM (1000 µM) at pH 7.37 [1][2]. The approximately 7.2-fold selectivity for OCT1 over dihydroorotase provides a quantitative baseline for off-target profiling. While both values indicate relatively weak potency—consistent with the compound's role as a fragment-like scaffold rather than an optimized lead—the differential engagement pattern informs counter-screening strategies during hit-to-lead optimization.

Transporter/enzyme selectivity
Head‑to‑head
hOCT1 IC₅₀ = 138 µM
Dihydroorotase IC₅₀ = 1000 µM
~7.2‑fold selectivity (ΔpIC₅₀ ≈ 0.86)
Provides baseline off‑target profile for hit‑to‑lead counter‑screening; OCT1 inhibition context may inform transporter‑liability assessment.
HEK293 OCT1 uptake assay; mouse Ehrlich ascites enzyme at pH 7.37.
Transporter inhibition Enzyme inhibition Selectivity profiling

Scaffold Utility: 1-Aryl-4-Aminopiperidine as a Privileged Fragment for Library Synthesis and CCR5 Antagonist Development

The 1-aryl-4-aminopiperidine scaffold—of which CAS 1094308-87-8 is a representative member—has been validated as a core structure for parallel library synthesis: a 120-member disubstituted 1-aryl-4-aminopiperidine library was computationally designed and synthesized using high-throughput batch and flow technologies for drug discovery screening [1]. The 4-amine handle enables modular diversification via amide coupling, reductive amination, or sulfonamide formation, while the N-aryl group accommodates systematic substitution for SAR exploration. Preliminary pharmacological screening of CAS 1094308-87-8 specifically indicates utility as a CCR5 antagonist chemotype, with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [2]. This target class association is supported by broader patent literature establishing piperidine derivatives as selective CCR5 modulators [3].

Scaffold versatility
Supporting evidence
Validated in a 120‑member 1‑aryl‑4‑aminopiperidine library; preliminary CCR5 modulator chemotype identification.
Supports procurement for parallel library synthesis and CCR5‑pathway screening campaigns.
Library synthesis via batch/flow technologies; CCR5 data preliminary.
Fragment-based drug discovery Parallel synthesis CCR5 antagonism

Optimal Application Scenarios for 1-[4-(Difluoromethoxy)phenyl]piperidin-4-amine Based on Quantitative Differentiation Evidence


CCR5 Antagonist Hit-Finding and Early SAR Exploration

Preliminary pharmacological screening identifies CAS 1094308-87-8 as a candidate CCR5 antagonist chemotype [1]. The intermediate lipophilicity (XLogP3 = 2.6) and lipophilic H-bond donor capacity of the OCF₂H group support membrane permeability and target engagement in chemokine receptor binding assays. The 4-amine handle enables rapid parallel diversification (amide, sulfonamide, or urea formation) to explore CCR5 affinity and selectivity versus related chemokine receptors (CCR2, CCR3). The known hOCT1 inhibitory activity (IC₅₀ = 138 µM) provides an early alert for transporter-mediated clearance considerations [2]. This scenario is most appropriate for groups initiating CCR5-targeted screening cascades where the OCF₂H group's unique H-bond donor character—absent in methoxy and trifluoromethoxy analogs—is hypothesized to engage a specific polar contact in the CCR5 binding pocket.

PDE4-Targeted Fragment Growth and PK Optimization

Class-level SAR from the PDE4 inhibitor literature demonstrates that replacement of 4-methoxy with 4-difluoromethoxy on the piperidine N-phenyl ring increases in vivo potency [3]. CAS 1094308-87-8, bearing the OCF₂H group at the para position, serves as a privileged starting fragment for PDE4 inhibitor lead generation. The 4-amine provides a synthetic vector for introducing hydroxamic acid or other metal-chelating warheads known to markedly enhance PDE4 inhibitory activity [3]. The compound's computed TPSA of 38.5 Ų and moderate logP suggest adequate CNS penetration for programs targeting CNS-mediated inflammatory conditions where PDE4 inhibition is sought.

Fragment-Based Screening Library Design with Balanced Physicochemical Properties

CAS 1094308-87-8 satisfies fragment-like physicochemical criteria (MW = 242.26 Da, XLogP3 = 2.6, HBD = 1, TPSA = 38.5 Ų) positioning it within the 'rule-of-three' guidelines for fragment-based drug discovery (FBDD) [4]. The OCF₂H group provides a unique combination of moderate lipophilicity and H-bond donor capacity not available in the corresponding methoxy or trifluoromethoxy fragments. Inclusion of this scaffold in a diverse fragment library enables screening against targets where a lipophilic H-bond donor interaction is hypothesized to be productive. The 4-amine handle allows subsequent fragment growing or linking via robust amide bond formation, compatible with both traditional parallel synthesis and continuous-flow chemistry platforms validated for 1-aryl-4-aminopiperidine libraries [5].

Transporter Selectivity Profiling and Off-Target Risk Assessment

The BindingDB-derived selectivity profile—IC₅₀ of 138 µM for hOCT1 vs. 1000 µM for dihydroorotase (~7.2-fold selective)—provides a quantitative baseline for using CAS 1094308-87-8 as a reference compound in transporter counter-screening panels [2][6]. When this scaffold is elaborated during hit-to-lead optimization, the parent compound's weak OCT1 inhibition serves as a benchmark: analogs with significantly increased OCT1 potency (IC₅₀ < 10 µM) may carry elevated risk of renal transporter-mediated drug-drug interactions. Procurement of this compound as a reference standard supports systematic off-target profiling across medicinal chemistry campaigns utilizing the 1-aryl-4-aminopiperidine chemotype.

Application
Selection Property
Validation Focus
CCR5 modulator screening & SAR
OCF₂H lipophilic H‑bond donor; 4‑amine diversifiability
CCR5 binding and selectivity panel vs related chemokine receptors
PDE4 pathway fragment growth
OCF₂H substitution over OCH₃; TPSA/logP for CNS permeability
PDE4 isoform inhibition and exposure‑model endpoints
Fragment‑library design
Rule‑of‑three compliance (MW, logP, HBD); unique OCF₂H character
Binding screen across diverse targets; synthetic tractability
Transporter off‑target profiling
Reference hOCT1 activity; dihydroorotase comparator baseline
OCT1 inhibition monitoring during hit‑to‑lead optimization
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